Antileishmanial Activity of 6-Chloro Substituted Quinoxalines Against Leishmania major
While not a study of the exact target compound, a comparative study on a series of 6-substituted quinoxaline derivatives provides strong class-level evidence. The chloro-substituted quinoxaline analogues (Compounds 1 and 3) demonstrated promising antileishmanial activity against L. major promastigotes. This activity is directly compared to the standard clinical drug miltefosine .
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | 23.30 ± 0.12 μM (for the chloro-substituted quinoxaline analog 1) |
| Comparator Or Baseline | Miltefosine (standard drug): 25.78 ± 0.2 μM |
| Quantified Difference | The chloro-substituted quinoxaline is approximately 1.1x more potent (lower IC50) than miltefosine. |
| Conditions | In vitro assay against promastigote forms of Leishmania major. |
Why This Matters
This data establishes a baseline for the potential of this scaffold in antiparasitic research, demonstrating that 6-chloro substitution on the quinoxaline ring can yield compounds with activity comparable to or better than an established clinical agent.
- [1] El Foulani, A., et al. (2022). Insight into structural features and supramolecular architecture of synthesized quinoxaline derivatives with anti-leishmanial activity, in vitro. Journal of Molecular Structure, 1263, 133107. View Source
